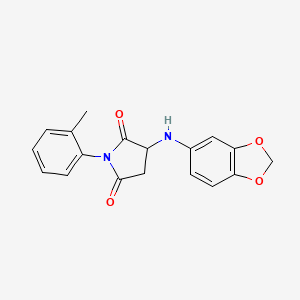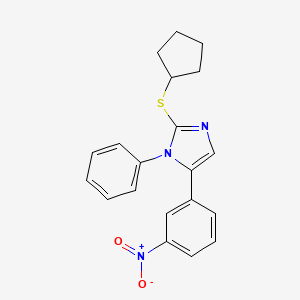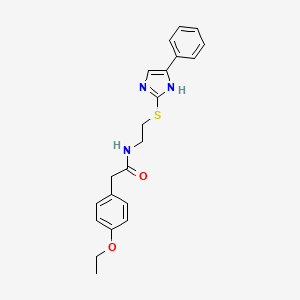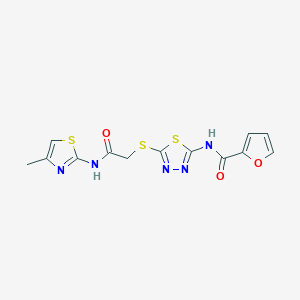![molecular formula C15H17N3O3 B2581000 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile CAS No. 546116-57-8](/img/structure/B2581000.png)
3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile
Übersicht
Beschreibung
The compound “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” is similar to the one you’re asking about . It has a molecular formula of C24H24N2O7 .
Molecular Structure Analysis
The molecular structure of “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” has been analyzed and its average mass is 452.457 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one” include a molecular formula of C24H24N2O7 and an average mass of 452.457 Da .Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Verbindungen, die die 1,3-Benzodioxol-5-yl-Gruppe enthalten, wurden bei der Entwicklung und Synthese von Antikrebsmitteln verwendet . So wurde beispielsweise eine Reihe von 1-Benzo[1,3]dioxol-5-yl-Indolen mit 3-N-verschmolzenen Heteroaryl-Molekülen auf der Grundlage von Literaturberichten über die Aktivität von Indolen gegen verschiedene Krebszelllinien entwickelt . Diese Verbindungen haben eine vielversprechende Antikrebsaktivität gegen Prostata (LNCaP), Pankreas (MIA PaCa-2) und akute lymphatische Leukämie (CCRF-CEM) Krebszelllinien gezeigt .
Antioxidative Aktivität
Verbindungen mit der 1,3-Benzodioxol-5-yl-Gruppe wurden auch wegen ihrer antioxidativen Aktivität synthetisiert . So wurde beispielsweise die Alkylierung von 2-(1,3-Benzodioxol-5-yl)acetonitril mit Bis(2-chlorethyl)ether, gefolgt von der Reduktion des resultierenden 4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrils, zur Synthese von [4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamin verwendet . Diese Verbindung wurde auf ihre antioxidative Aktivität untersucht .
Synthese biologisch aktiver Verbindungen
Die 1,3-Benzodioxol-5-yl-Gruppe ist ein häufiges pharmakophores Fragment in biologisch aktiven Verbindungen . Sie wurde bei der Synthese von Verbindungen verwendet, die Aryloxypropanol-, Aminoacetyl- und Hetarylsulfanylacetyl-Substituenten kombinieren . Diese Verbindungen haben ein breites Spektrum an biologischen Aktivitäten gezeigt .
Entwicklung von Antitubulin-Agens
Die 1,3-Benzodioxol-5-yl-Gruppe wurde bei der Entwicklung von Indol-basierten Antitubulin-Agens verwendet . Diese Agens verursachen eine mitotische Blockade und Zellapoptose, indem sie die Mikrotubuli-Assembly durch Unterdrückung der Tubulin-Polymerisation oder Stabilisierung der Mikrotubuli-Struktur modulieren .
Entwicklung von Antitumor-Agens
Verbindungen, die die 1,3-Benzodioxol-5-yl-Gruppe enthalten, wurden bei der Suche nach immer wirksameren Antitumor-Agens synthetisiert . Sie wurden verwendet, um eine Reihe von Indol-basierten Verbindungen basierend auf den Strukturen von Antitubulin-Molekülen zu entwickeln und zu synthetisieren .
Selektivität zwischen Krebszellen und normalen Zellen
Verbindungen, die die 1,3-Benzodioxol-5-yl-Gruppe enthalten, haben eine gute Selektivität zwischen Krebszellen und normalen Zellen gezeigt . Dies macht sie zu potenziellen Kandidaten für gezielte Krebstherapien .
Wirkmechanismus
Target of Action
The primary target of the compound 3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile is the enzyme Nitric Oxide Synthase, inducible (iNOS) in humans . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
This compound interacts with its target, iNOS, by forming direct interactions with the active-site cysteine residues . This interaction is competitive against aldehyde binding .
Biochemical Pathways
The interaction of this compound with iNOS affects the nitric oxide synthesis pathway . Nitric oxide is a critical regulator of various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, the compound’s action can have downstream effects on these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of iNOS. By inhibiting this enzyme, the compound can potentially modulate the levels of nitric oxide in the body, impacting various physiological processes where nitric oxide plays a role .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c16-4-3-15(19)18-7-5-17(6-8-18)10-12-1-2-13-14(9-12)21-11-20-13/h1-2,9H,3,5-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCNRXBJGNMEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327604 | |
| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195022 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
546116-57-8 | |
| Record name | 3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-[(3E)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B2580924.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2580925.png)

![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)

![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2580935.png)
![3-{9H-pyrido[3,4-b]indol-3-yl}propanoic acid](/img/structure/B2580936.png)


![methyl (13Z)-13-[(2-hydroxy-5-nitrophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B2580940.png)
